6-(furan-2-yl)-2-isopentylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(furan-2-yl)-2-(3-methylbutyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(2)7-8-15-13(16)6-5-11(14-15)12-4-3-9-17-12/h3-6,9-10H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXYXXZPIDJYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C=CC(=N1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-2-isopentylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carbaldehyde with hydrazine derivatives, followed by cyclization and subsequent functionalization to introduce the isopentyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(furan-2-yl)-2-isopentylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furanones and pyridazinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include substituted furanones, dihydropyridazinones, and various functionalized derivatives that can be further utilized in synthetic applications.
Scientific Research Applications
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Reaction of furan-2-carbaldehyde with hydrazine derivatives. |
| 2 | Cyclization to form the pyridazinone structure. |
| 3 | Functionalization to introduce the isopentyl group. |
The synthesis can be optimized for industrial production using continuous flow reactors to ensure scalability and consistency in quality.
Biological Applications
The compound exhibits significant potential in various biological contexts:
Antimicrobial Activity
Research indicates that 6-(furan-2-yl)-2-isopentylpyridazin-3(2H)-one may possess antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell membranes or inhibition of essential enzymes. In vitro studies have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties, similar to other derivatives containing furan and pyridazine moieties. This activity is hypothesized to involve modulation of pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases.
Neuroprotective Effects
Preliminary studies suggest that related compounds can enhance cognitive functions and protect against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress. This positions this compound as a candidate for further exploration in neuropharmacology.
Industrial Applications
Beyond its biological significance, this compound has potential applications in various industrial sectors:
Material Science
Due to its unique structural properties, this compound can be utilized in the synthesis of advanced materials, including polymers and resins.
Drug Development
Its derivatives are being investigated for their therapeutic potential in treating infections and cancer, making it a valuable compound in medicinal chemistry.
Case Studies
- In Vitro Studies : Research demonstrated that compounds similar to this compound showed significant antimicrobial activity against bacterial strains.
- Animal Models : Studies involving animal models indicated improvements in cognitive deficits associated with Alzheimer's disease when treated with related compounds.
- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the furan and isopentyl groups significantly influence biological activity, providing critical insights for future drug design.
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-2-isopentylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and pyridazinone derivatives, such as:
Uniqueness
6-(furan-2-yl)-2-isopentylpyridazin-3(2H)-one is unique due to its specific combination of a furan ring and a pyridazinone core, which imparts distinct chemical and biological properties. Its isopentyl group further enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
6-(Furan-2-yl)-2-isopentylpyridazin-3(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of a furan ring and a pyridazinone core, which may contribute to its diverse biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 1208879-90-6
The synthesis typically involves the cyclization of furan derivatives with hydrazine compounds, followed by functionalization to introduce the isopentyl group.
The biological activity of this compound is believed to be linked to its ability to interact with various molecular targets:
- Antimicrobial Activity : The compound may disrupt microbial cell membranes or inhibit essential enzymatic functions, leading to antimicrobial effects .
- Anticancer Properties : It is hypothesized that the compound can induce apoptosis or inhibit cell proliferation in cancer cells by targeting specific signaling pathways .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, potentially through modulation of inflammatory mediators and pathways .
Antimicrobial Activity
Recent studies have indicated that derivatives of furan-containing compounds exhibit significant antimicrobial activity against various pathogens. The following table summarizes the antimicrobial efficacy of selected furan derivatives compared to standard antibiotics:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 10 µg/mL |
| Furan derivative A | Staphylococcus aureus | 5 µg/mL |
| Furan derivative B | Candida albicans | 15 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The following table presents the IC values for different cancer types:
| Cancer Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast cancer) | 12.5 |
| HeLa (Cervical cancer) | 15.0 |
| A549 (Lung cancer) | 18.0 |
Case Studies
-
Study on Antimicrobial Effects :
A study published in PMC highlighted the potential of furan derivatives, including this compound, in inhibiting bacterial growth. The compound was tested against multiple strains and showed promising results, particularly against Gram-negative bacteria . -
Investigation of Anticancer Properties :
Research conducted on various pyridazinone derivatives indicated that those with furan substitutions exhibited enhanced anticancer activity. The study demonstrated that the presence of the furan moiety significantly improved the interaction with cellular targets involved in cancer progression .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 6-(furan-2-yl)-2-isopentylpyridazin-3(2H)-one, and how can reaction conditions be optimized?
- Answer : The synthesis of pyridazinone derivatives typically involves cyclocondensation of hydrazines with diketones or via functionalization of preformed pyridazinone cores. For example, furan-substituted analogs are synthesized using Vilsmeier-Haack conditions (DMF/POCl₃) to introduce formyl groups, followed by nucleophilic substitution for alkylation . Optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (e.g., 90°C for cyclization), and catalyst screening (e.g., Lewis acids for regioselectivity). Purity can be enhanced via recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Answer :
- 1H/13C NMR : Assigns proton environments (e.g., furan protons at δ 6.3–7.4 ppm) and carbon backbone.
- FTIR : Confirms carbonyl (C=O stretch ~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹).
- X-ray crystallography : Resolves bond lengths (e.g., pyridazinone C=O ~1.22 Å) and torsion angles, critical for verifying regiochemistry and steric effects of the isopentyl group .
Q. How should researchers handle discrepancies in reported melting points or spectral data for pyridazinone derivatives?
- Answer : Contradictions often arise from polymorphic forms or impurities. Cross-validate using:
- HPLC : Assess purity (>95% recommended) .
- DSC/TGA : Identify polymorphs via thermal behavior.
- Crystallographic data : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the bioactivity and physicochemical properties of this compound?
- Answer :
- DFT calculations : Predict electronic properties (HOMO-LUMO gaps, dipole moments) and reactivity sites .
- Molecular docking : Screen against biological targets (e.g., viral proteases) to assess binding affinity, leveraging crystal structure data for force field parameterization .
- MD simulations : Study solvation effects and stability of the furan-pyridazinone scaffold .
Q. How does the isopentyl substituent at position 2 influence the electronic and steric profile of the pyridazinone core compared to other alkyl groups?
- Answer : The isopentyl group introduces:
- Steric hindrance : Bulky branching reduces rotational freedom, affecting intermolecular interactions (e.g., crystal packing vs. methyl/phenyl analogs) .
- Electron-donating effects : Alters charge distribution, modulating reactivity in nucleophilic substitutions. Comparative studies with linear alkyl chains (e.g., n-pentyl) show reduced logP values, impacting solubility .
Q. What strategies address regioselectivity challenges in functionalizing the pyridazinone core with heterocyclic groups like furan?
- Answer :
- Directed metalation : Use lithiation (e.g., LDA) at position 6 for furan coupling via Suzuki-Miyaura cross-coupling .
- Protecting groups : Temporarily block reactive sites (e.g., carbonyl) during alkylation .
- Kinetic vs. thermodynamic control : Adjust reaction time/temperature to favor desired regioisomers .
Q. How can researchers design analogs of this compound to enhance bioactivity while minimizing toxicity?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
